
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, also known as DFP-10825, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent and selective inhibitor of a specific protein target, making it a valuable tool for studying various cellular processes.
Mécanisme D'action
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide selectively inhibits a specific protein target known as the proteasome-associated deubiquitinase (DUB) USP14. This protein is involved in the regulation of various cellular processes, including protein degradation and DNA repair. By inhibiting USP14, N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide disrupts the normal functioning of the proteasome, leading to the accumulation of ubiquitinated proteins and ultimately inducing cell death.
Biochemical and Physiological Effects
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth and an increase in survival rates in animal models. The compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide is a potent and selective inhibitor of USP14, making it a valuable tool for studying the role of this protein in various cellular processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
Future research on N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide could focus on its potential therapeutic applications in various types of cancer and inflammatory diseases. Additionally, further studies could explore the potential of N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide as a tool for studying the role of USP14 in various cellular processes. Finally, efforts could be made to improve the solubility of N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide, making it more accessible for use in a wider range of experimental settings.
Méthodes De Synthèse
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide can be synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis of N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide involves the use of pyrrolidine, which is reacted with a sulfonyl chloride to form the pyrrolidine sulfonyl intermediate. This intermediate is then reacted with 2,4-difluoroaniline and 4-methoxybenzoic acid to form the final product.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide has been extensively studied in the field of cancer research due to its ability to selectively inhibit a specific protein target that is overexpressed in various types of cancer. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of novel cancer therapeutics.
Propriétés
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4S/c1-27-17-7-5-13(10-18(17)28(25,26)23-8-2-3-9-23)19(24)22-12-14-4-6-15(20)11-16(14)21/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDSKIALYMBNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




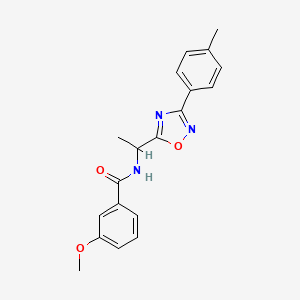

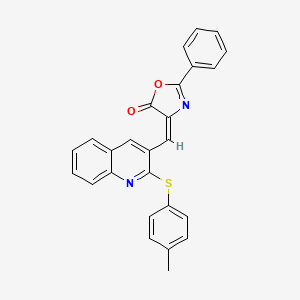
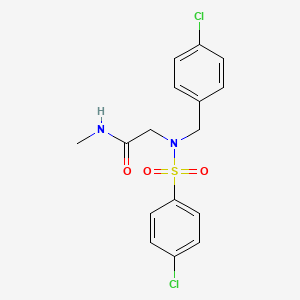
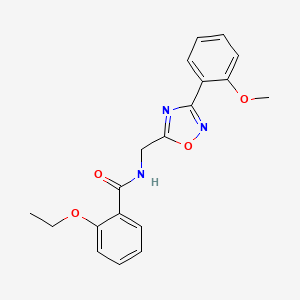
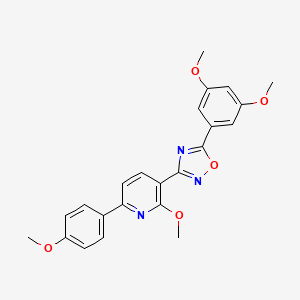

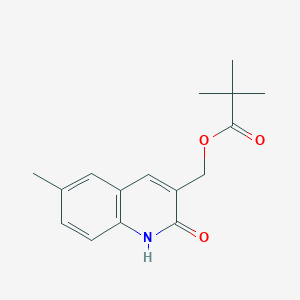
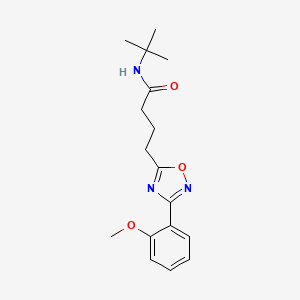
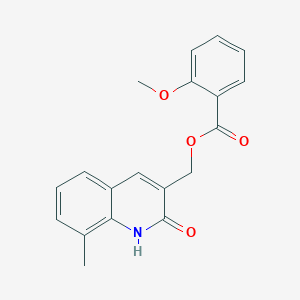
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693610.png)